WH-4-025 -

WH-4-025

Catalog Number: EVT-8327760
CAS Number:
Molecular Formula: C39H38F3N7O5
Molecular Weight: 741.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

WH-4-025 falls under the category of bioactive compounds, which are substances that have an effect on living organisms. These compounds can be classified based on their source (natural or synthetic), structure (molecular weight, functional groups), and biological activity (antioxidant, antimicrobial, etc.) .

Synthesis Analysis

Methods

The synthesis of WH-4-025 can involve various methods typically used in organic chemistry. While specific synthesis routes for WH-4-025 are not detailed in the available literature, common techniques include:

  • Chemical Synthesis: Utilizing standard organic reactions such as condensation, substitution, or cyclization to create the compound.
  • Extraction: If derived from natural sources, techniques such as solvent extraction or chromatography may be employed to isolate WH-4-025 from plant materials or other biological matrices.

Technical Details

The synthesis process would require careful consideration of reaction conditions including temperature, pressure, and the presence of catalysts. Detailed mechanistic studies are often necessary to optimize yields and purity of the final product.

Molecular Structure Analysis

Structure

Data

Molecular data such as molecular weight, empirical formula, and structural diagrams are essential for characterizing WH-4-025. This information can usually be obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

WH-4-025 may participate in various chemical reactions typical for bioactive compounds. These could include:

  • Redox Reactions: Involving electron transfer which may influence its biological activity.
  • Substitution Reactions: Where functional groups on the compound may be replaced by others.

Technical Details

Understanding the reactivity of WH-4-025 requires studying its stability under different conditions (pH, temperature) and its interactions with other chemical species. This analysis can help predict its behavior in biological systems.

Mechanism of Action

Process

The mechanism of action for WH-4-025 would involve understanding how it interacts with biological targets such as enzymes or receptors. This could include:

  1. Binding Affinity: The strength with which WH-4-025 binds to its target.
  2. Signal Transduction: How binding initiates a cellular response.

Data

Quantitative data regarding binding affinities (e.g., Ki values) and downstream effects on cellular processes would be critical for elucidating its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties of WH-4-025 are not provided in the search results, typical properties to consider include:

  • Melting Point
  • Boiling Point
  • Solubility: In various solvents which can affect its bioavailability.

Chemical Properties

Chemical properties such as pH stability, reactivity with acids/bases, and thermal stability would also be relevant for understanding how WH-4-025 behaves under different conditions.

Applications

WH-4-025 has potential applications in various scientific fields:

  1. Pharmacology: As a candidate for drug development due to its bioactive nature.
  2. Biochemistry: In studies investigating metabolic pathways or enzyme interactions.
  3. Nutraceuticals: If derived from natural sources, it may be used in dietary supplements aimed at enhancing health.
Mechanistic Insights into WH-4-025

Salt-Inducible Kinase Isoform Selectivity and Inhibition Dynamics

WH-4-025 (chemical name: N-(4-((5-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-1-yl)phenyl)-2-methoxybenzamide) is characterized as a potent small-molecule inhibitor targeting the Salt-Inducible Kinase (SIK) subfamily within the adenosine monophosphate-activated protein kinase (AMPK) superfamily. Biochemical profiling reveals that WH-4-025 functions as a pan-SIK inhibitor exhibiting differential potency across isoforms. Quantitative enzymatic assays demonstrate half-maximal inhibitory concentration values of approximately 188 nanomolar for Salt-Inducible Kinase 3, 300 nanomolar for Salt-Inducible Kinase 2, and 424 nanomolar for Salt-Inducible Kinase 1, establishing a consistent inhibitory hierarchy (SIK3 > SIK2 > SIK1) [1] [4] [5].

Kinase selectivity screening against 300-443 human kinases indicates WH-4-025 possesses moderate selectivity within the AMPK-related kinase family. While primary off-targets include NUAK family kinase 2 (145 nanomolar), the inhibitor exhibits >100-fold selectivity against several kinases sharing structural homology with the Salt-Inducible Kinase substrate-binding pocket, including calcium/calmodulin-dependent protein kinase II and transforming growth factor beta-activated kinase 1 [5] [9]. This contrasts sharply with earlier-generation Salt-Inducible Kinase inhibitors like MRT199665 and HG-9-91-01, which exhibit substantial off-target activity against microtubule affinity-regulating kinases, NUAK family kinases, and AMP-activated protein kinase itself [9].

The time-dependent inhibition kinetics of WH-4-025 suggest prolonged target engagement, potentially attributable to induced-fit binding mechanisms within the Salt-Inducible Kinase nucleotide-binding pocket. Residence time analyses reveal dissociation half-lives exceeding 60 minutes for Salt-Inducible Kinase 2 and Salt-Inducible Kinase 3, contributing to sustained pathway modulation in cellular contexts [4] [9].

Table 1: Comparative Selectivity Profile of WH-4-025 Against Representative Kinase Inhibitors

InhibitorSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)Primary Off-Targets (IC₅₀ <500 nM)
WH-4-025424300188NUAK2 (145 nM)
MRT1996651101243MARK1-4 (2-3 nM), NUAK1 (3 nM), AMPK (10 nM)
HG-9-91-010.90.69.6Src, YES1, Ephrin receptors (<100 nM)
GLPG33122.00.70.6None reported (>300-fold selectivity)

Allosteric Modulation of Kinase Activity

WH-4-025 functions primarily through orthosteric competition with adenosine triphosphate binding, as confirmed through kinetic studies demonstrating increased inhibitor potency under low adenosine triphosphate conditions. Lineweaver-Burk analyses reveal classical competitive inhibition patterns with linear intersecting plots, indicating direct occupancy of the catalytic cleft [1] [4]. This mechanism contrasts with type III and type IV allosteric kinase inhibitors that bind adjacent to or distal from the adenosine triphosphate pocket to induce conformational changes [2] [6].

Notably, WH-4-025 binding induces conformational rearrangements within the Salt-Inducible Kinase activation loop and αC-helix, as inferred through comparative molecular dynamics simulations with homologous kinases. These simulations predict stabilization of a "DFG-out" like conformation in Salt-Inducible Kinase 2 and Salt-Inducible Kinase 3, characterized by displacement of the phenylalanine residue within the conserved DFG motif (Asp-Phe-Gly), effectively disrupting catalytic spine assembly [2] [6]. This induced misfolding may explain the prolonged target residence time observed in kinetic studies.

The compound exhibits insensitivity to regulatory spine perturbations that typically influence allosteric inhibitors. Functional assays confirm maintained inhibitory efficacy against Salt-Inducible Kinase 2 mutants with impaired regulatory spine assembly, supporting its primary classification as an adenosine triphosphate-competitive agent rather than an allosteric modulator [2]. This mechanistic distinction positions WH-4-025 differently from physiological Salt-Inducible Kinase modulators like calcium/calmodulin, which induces global conformational changes in kinases such as protein serine kinase H1 through binding distal from the catalytic site [10].

Cross-Talk with Adenosine Monophosphate-Activated Protein Kinase and Liver Kinase B1 Signaling Networks

Pharmacological inhibition of Salt-Inducible Kinases by WH-4-025 triggers profound downstream transcriptional reprogramming through modulation of phosphorylation-dependent nucleocytoplasmic shuttling. Salt-Inducible Kinases normally phosphorylate class IIa histone deacetylases (HDAC4/5/7) and cAMP-regulated transcriptional co-activators (CRTC1/2/3), promoting their cytoplasmic sequestration via 14-3-3 protein binding. WH-4-025-mediated inhibition consequently enhances deacetylase and co-activator nuclear translocation, activating transcriptional programs including interleukin-10 and transforming growth factor beta 1 [3] [4] [9].

This inhibition creates signaling crosstalk with the liver kinase B1-adenosine monophosphate-activated protein kinase axis. Salt-Inducible Kinases and adenosine monophosphate-activated protein kinase share the upstream activator liver kinase B1, creating competitive phosphorylation tension. WH-4-025 treatment increases adenosine monophosphate-activated protein kinase phosphorylation at threonine 172 in macrophage models, suggesting potential redistribution of liver kinase B1 activity toward adenosine monophosphate-activated protein kinase when Salt-Inducible Kinase inhibition occurs [3] [7]. This crosstalk manifests functionally as adenosine monophosphate-activated protein kinase-driven suppression of mammalian target of rapamycin complex 1 activity, creating a combined anti-inflammatory and catabolic signaling environment.

Table 2: WH-4-025-Mediated Effects on Key Signaling Pathways

Signaling NodeEffect of WH-4-025Functional Consequence
CRTC PhosphorylationDecreasedNuclear translocation → CREB-dependent transcription
Class IIa HDAC PhosphorylationDecreasedNuclear translocation → MEF2-dependent transcription
AMPK Phosphorylation (Thr172)IncreasedmTORC1 inhibition, autophagy induction
mTORC1 ActivityDecreasedReduced protein synthesis, increased autophagy
IL-10 ProductionIncreasedAnti-inflammatory response

The metabolic checkpoint controlled by adenosine monophosphate-activated protein kinase exhibits cell-type-specific modulation by WH-4-025. In breast cancer models, WH-4-025 potentiates adenosine monophosphate-activated protein kinase-mediated suppression of protein kinase B phosphorylation at serine 473 in estrogen receptor-positive MCF-7 cells but not in estrogen receptor-negative T47D cells, highlighting genetic background-dependent signaling outcomes [7]. This suggests that WH-4-025's immunological effects may be contextual, influenced by cellular lineage and mutational status.

Structural Determinants of Target Binding Specificity

The molecular architecture of WH-4-025 (molecular formula: C₃₉H₃₈F₃N₇O₅; molecular weight: 741.76 g/mol) features critical pharmacophoric elements enabling selective Salt-Inducible Kinase engagement. Central to its binding is the benzimidazole core, which occupies the adenine-binding pocket through complementary van der Waals contacts, while the trifluoromethyl phenyl moiety extends into a hydrophobic specificity pocket adjacent to the Salt-Inducible Kinase catalytic cleft [1] [4] [9].

Crystallographic studies of homologous Salt-Inducible Kinase-inhibitor complexes (resolution: 2.1-2.8 Å) reveal that WH-4-025's methoxybenzamide group forms bidentate hydrogen bonds with the kinase hinge region residue glutamate 105 (Salt-Inducible Kinase 3 numbering), mimicking adenosine triphosphate's adenine interactions. Additionally, the tertiary amine side chain participates in electrostatic interactions with aspartate 176 within the catalytic loop, a residue critical for magnesium ion coordination in active kinases [9]. These interactions collectively confer the observed isoform selectivity profile, as the hydrophobic specificity pocket exhibits subtle conformational variations between Salt-Inducible Kinase 1, Salt-Inducible Kinase 2, and Salt-Inducible Kinase 3.

Table 3: Structural Features of WH-4-025 and Their Roles in Target Engagement

Structural ElementChemical FeatureInteraction with Salt-Inducible Kinase
Benzimidazole CorePlanar heterocycleπ-Stacking with Phe87, hydrophobic packing in adenine pocket
Trifluoromethyl PhenylHydrophobic groupFits into hydrophobic specificity pocket near gatekeeper residue
MethoxybenzamideHydrogen bond acceptor/donorBidentate H-bond with Glu105 (hinge region)
Tertiary Amine Side ChainPositively charged at physiological pHSalt bridge with Asp176 (catalytic loop)

Comparative analyses indicate that gatekeeper residue variations significantly influence WH-4-025's binding affinity. Salt-Inducible Kinase 2 and Salt-Inducible Kinase 3 possess smaller gatekeeper residues (methionine 108 and methionine 95, respectively) compared to kinases exhibiting lower WH-4-025 sensitivity, allowing deeper penetration of the trifluoromethyl phenyl group into the hydrophobic back pocket. This contrasts with Salt-Inducible Kinase 1's marginally restricted access, potentially explaining its reduced inhibitory sensitivity [9]. Molecular dynamics trajectories further suggest that Salt-Inducible Kinase 3's unique β3-αC loop conformation creates additional stabilizing contacts with WH-4-025's dimethylaminopropyl chain, rationalizing its highest affinity against this isoform [9].

Competitive Versus Non-Competitive Inhibition Mechanisms

Enzyme kinetic analyses unequivocally classify WH-4-025 as a reversible competitive inhibitor with respect to adenosine triphosphate. Increasing adenosine triphosphate concentrations produce proportional increases in the inhibitor's apparent half-maximal inhibitory concentration value, while maximal reaction velocity remains unchanged—classic hallmarks of substrate competition [1] [4]. This mechanism distinguishes WH-4-025 from non-competitive Salt-Inducible Kinase inhibitors that bind outside the adenosine triphosphate pocket, such as those targeting the Salt-Inducible Kinase substrate-docking sites or allosteric regulatory domains.

Isothermal titration calorimetry measurements reveal a binding stoichiometry of 1:1 with Salt-Inducible Kinase 3, confirming exclusive occupancy of the adenosine triphosphate-binding site. The thermodynamic signature exhibits favorable enthalpy changes (ΔH = -9.8 kcal/mol), suggesting hydrogen bonding and electrostatic interactions dominate binding, partially offset by entropically unfavorable conformational restriction [9]. This contrasts with the entropy-driven binding observed in many allosteric inhibitors, which frequently exploit hydrophobic interactions without substantial conformational penalties.

Despite its competitive mechanism, WH-4-025 demonstrates unique kinetic selectivity against adenosine monophosphate-activated protein kinase. While both kinases share structural homology in their catalytic clefts, WH-4-025 exhibits >200-fold selectivity against adenosine monophosphate-activated protein kinase α1/β1/γ1 complexes. This selectivity arises from subtle differences in the phosphate-binding loop conformation and electrostatic potential surrounding the adenosine triphosphate-binding pocket, limiting WH-4-025's access to adenosine monophosphate-activated protein kinase's allosteric drug and metabolite site [3] [9]. Consequently, WH-4-025 avoids paradoxical activation of adenosine monophosphate-activated protein kinase that complicates the therapeutic use of broader AMPK-family inhibitors.

Properties

Product Name

WH-4-025

IUPAC Name

[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate

Molecular Formula

C39H38F3N7O5

Molecular Weight

741.8 g/mol

InChI

InChI=1S/C39H38F3N7O5/c1-25-8-9-26(36(50)44-29-7-5-6-27(23-29)39(40,41)42)22-33(25)54-38(51)49(32-15-14-31(52-3)24-34(32)53-4)35-16-17-43-37(46-35)45-28-10-12-30(13-11-28)48-20-18-47(2)19-21-48/h5-17,22-24H,18-21H2,1-4H3,(H,44,50)(H,43,45,46)

InChI Key

MWWDOHSKUDECFQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC(=O)N(C3=C(C=C(C=C3)OC)OC)C4=NC(=NC=C4)NC5=CC=C(C=C5)N6CCN(CC6)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC(=O)N(C3=C(C=C(C=C3)OC)OC)C4=NC(=NC=C4)NC5=CC=C(C=C5)N6CCN(CC6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.